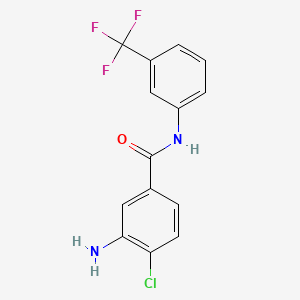
3-Amino-4-chloro-3'-(trifluoromethyl)benzanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a benzamide core substituted with amino, chloro, and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and 4-chlorobenzoic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 3-(trifluoromethyl)aniline with 4-chlorobenzoic acid in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability and consistency of the production process.
化学反応の分析
Types of Reactions
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The trifluoromethyl group can engage in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and chloro groups can form hydrogen bonds and other interactions with target proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
4-amino-3-chlorobenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-amino-4-chlorobenzamide: Similar structure but without the trifluoromethyl group, affecting its lipophilicity and reactivity.
N-(3-trifluoromethylphenyl)benzamide: Lacks the amino and chloro groups, leading to different interactions with biological targets.
Uniqueness
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of all three functional groups (amino, chloro, and trifluoromethyl), which confer distinct chemical reactivity and biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
特性
分子式 |
C14H10ClF3N2O |
|---|---|
分子量 |
314.69 g/mol |
IUPAC名 |
3-amino-4-chloro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C14H10ClF3N2O/c15-11-5-4-8(6-12(11)19)13(21)20-10-3-1-2-9(7-10)14(16,17)18/h1-7H,19H2,(H,20,21) |
InChIキー |
MUUDGWZZNIOULL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13370968.png)
![3-(2-hydroxybenzylidene)-5-phenyl-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13370970.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-tetraazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B13370992.png)
![1,4-Bis[(2-ethoxy-3-pyridinyl)carbonyl]-2-methylpiperazine](/img/structure/B13370999.png)
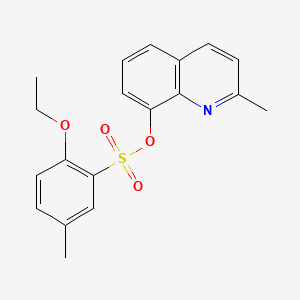
![6-amino-7-(4-oxo-3,4-dihydro-2-quinazolinyl)-5-(2-phenylethyl)-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B13371001.png)
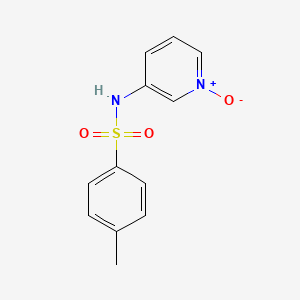
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3-pyridinyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13371010.png)
![3-(1-Benzofuran-2-yl)-6-(3-ethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371013.png)
![2-(4-methoxyphenyl)-N-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B13371017.png)
![6-(3,5-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371026.png)
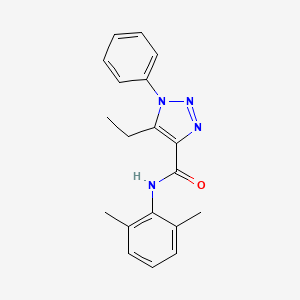
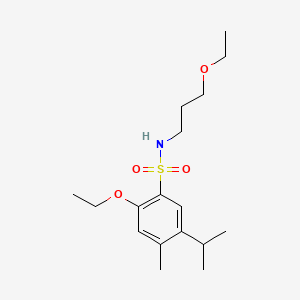
![N-{4-[(2-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl}-1-adamantanecarboxamide](/img/structure/B13371038.png)
